Cycloguanil pamoate

Description

Properties

IUPAC Name |

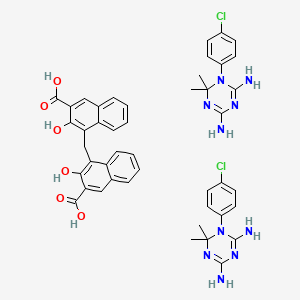

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-(4-chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16O6.2C11H14ClN5/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*3-6H,1-2H3,(H4,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUNRMKZYOGNOTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C.CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H44Cl2N10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

891.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609-78-9 | |

| Record name | Cycloguanil pamoate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOGUANIL PAMOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TCO0SY4N3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Cycloguanil Pamoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloguanil (B1669406), the active metabolite of the antimalarial prodrug proguanil (B194036), is a potent and selective inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway of the malaria parasite, Plasmodium falciparum. By competitively binding to the active site of P. falciparum DHFR (PfDHFR), cycloguanil blocks the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial one-carbon donor for the synthesis of nucleotides and certain amino acids. This disruption of folate metabolism ultimately inhibits DNA synthesis and parasite replication. The therapeutic efficacy of cycloguanil is rooted in its significantly higher affinity for the parasite's DHFR compared to the human ortholog. However, the emergence of resistance, primarily through point mutations in the dhfr gene, has compromised its clinical utility. This guide provides a comprehensive overview of cycloguanil's mechanism of action, the molecular basis of resistance, quantitative inhibitory data, and detailed experimental protocols for its investigation.

Introduction: The Folate Pathway as a Therapeutic Target

The folate metabolic pathway is indispensable for the proliferation of virtually all organisms, as it provides the necessary tetrahydrofolate cofactors for the synthesis of purines, thymidylate, and several amino acids – the fundamental building blocks for DNA replication, repair, and synthesis.[1] The enzyme dihydrofolate reductase (DHFR) is a key player in this pathway, catalyzing the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[1] The vital role of DHFR in cellular proliferation has established it as a prime target for therapeutic intervention in both infectious diseases and oncology.[1]

Cycloguanil, a triazine-based antifolate agent, is the biologically active metabolite of the biguanide (B1667054) antimalarial drug, proguanil.[2] Following oral administration, proguanil undergoes hepatic metabolism to form cycloguanil, which then exerts its antimalarial effect.[2]

Core Mechanism of Action: Competitive Inhibition of Dihydrofolate Reductase

The primary mechanism of action of cycloguanil is the competitive inhibition of the DHFR enzyme in Plasmodium falciparum.[1] Its chemical structure mimics that of the natural substrate, DHF, enabling it to bind with high affinity to the active site of PfDHFR.[1] This binding physically obstructs the access of DHF to the catalytic site, thereby preventing its reduction to THF.[1]

The resulting depletion of the THF pool has profound downstream effects, disrupting the synthesis of DNA and key amino acids, which ultimately leads to cell cycle arrest and the death of the parasite.[1] Complementation assays have confirmed that cycloguanil specifically targets P. falciparum DHFR, with no other significant targets identified within the parasite.[3] It is crucial to distinguish cycloguanil's action from its parent compound, proguanil, which is believed to have a separate, non-DHFR-mediated mechanism of action.[3]

The species-selective activity of cycloguanil is a cornerstone of its therapeutic utility. This selectivity arises from structural differences between the active sites of the parasitic and human DHFR enzymes.[1] Cycloguanil binds with significantly greater affinity to PfDHFR than to human DHFR, which accounts for its therapeutic window as an antimalarial agent.[1]

Quantitative Data: Inhibitory Activity of Cycloguanil

The inhibitory potency of cycloguanil is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values are highly dependent on the specific strain of P. falciparum, largely due to the prevalence of resistance-conferring mutations in the dhfr gene.

| Enzyme Target | Genotype | Parameter | Value (nM) | Fold Resistance (relative to Wild-Type) |

| P. falciparum DHFR | Wild-Type (drug-sensitive) | IC50 (geometric mean) | 1.30 | - |

| P. falciparum DHFR | Wild-Type (drug-sensitive) | IC50 (mean) | 11.1 | - |

| P. falciparum DHFR | S108N mutant | Ki | 6-fold higher than WT | ~6 |

| P. falciparum DHFR | A16V mutant | Ki | >200-fold higher than WT | >200 |

| P. falciparum DHFR | A16V + S108T double mutant | Ki | ~800-fold higher than WT | ~800 |

| P. falciparum DHFR | Drug-resistant strains | IC50 (geometric mean) | 77.1 | ~59 |

| P. falciparum DHFR | Drug-resistant strains | IC50 (mean) | 2,030 | ~183 |

| Human DHFR | Wild-Type | Ki | 43,000 | N/A |

Note: IC50 and Ki values can vary between studies due to different experimental conditions. The fold resistance is calculated relative to the wild-type IC50/Ki from the respective study.[4]

Molecular Basis of Resistance

Resistance to cycloguanil in P. falciparum is primarily caused by specific point mutations in the dhfr gene.[5] These mutations alter the amino acid sequence of the enzyme's active site, reducing the binding affinity of the inhibitor and necessitating higher concentrations to achieve the same therapeutic effect.[5]

Mutations such as S108N and A16V in the DHFR active site introduce steric hindrance, which physically prevents the bulky cycloguanil molecule from binding effectively.[5] This diminished binding affinity allows the enzyme to continue its function, leading to parasite survival and clinical drug resistance.[5] The double mutation A16V + S108T is particularly associated with high-level resistance to cycloguanil.[6][7]

Experimental Protocols

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This spectrophotometric assay directly measures the enzymatic activity of purified DHFR by monitoring the oxidation of the cofactor NADPH to NADP+, which results in a decrease in absorbance at 340 nm.[8] The rate of this decrease is directly proportional to DHFR activity, and the presence of an inhibitor like cycloguanil will slow this rate.[8]

Materials:

-

Purified recombinant P. falciparum DHFR (wild-type or mutant)

-

Assay Buffer (e.g., 50 mM TES pH 7.0, 75 mM β-mercaptoethanol, 1 mM EDTA, 1 mg/mL BSA)[5]

-

Dihydrofolate (DHF) solution

-

NADPH solution

-

Cycloguanil stock solution (in DMSO)

-

UV-transparent 96-well plate

-

Spectrophotometer capable of kinetic reads at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare working solutions of DHF and NADPH in the assay buffer. Final concentrations in the assay are typically around 100 µM for both.[5]

-

Prepare serial dilutions of cycloguanil in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (e.g., <1%).

-

-

Assay Plate Setup (for a 100 µL final volume):

-

Test Wells: Add assay buffer, 2 µL of the inhibitor dilution, and 10 µL of the DHFR enzyme solution.

-

Negative Control (No Inhibitor): Add assay buffer, 2 µL of DMSO, and 10 µL of the DHFR enzyme solution.

-

Blank (No Enzyme): Add assay buffer and 2 µL of DMSO.

-

-

Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[1]

-

Reaction Initiation: Initiate the reaction by adding 10 µL of the DHF and NADPH solution to all wells.

-

Measurement: Immediately place the plate in the spectrophotometer and begin kinetic measurement of absorbance at 340 nm every 15-30 seconds for 10-20 minutes at a constant temperature (e.g., 25°C).[1][5]

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of decrease in absorbance) for each cycloguanil concentration.

-

Plot the percentage of enzyme inhibition against the logarithm of the cycloguanil concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve. The Ki value can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.[5]

-

X-ray Crystallography of PfDHFR-Cycloguanil Complex

This protocol provides a general guideline for the crystallization of P. falciparum DHFR, a critical step for determining its three-dimensional structure and understanding the molecular interactions with inhibitors like cycloguanil.

Materials:

-

Highly pure and concentrated (5-10 mg/mL) P. falciparum DHFR

-

Crystallization screening kits (sparse matrix screens)

-

Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion)

-

Microscope for crystal visualization

-

Cryoprotectant solution (e.g., reservoir solution supplemented with 20-25% glycerol)

-

Cryo-loops

Procedure:

-

Protein Preparation: Ensure the purified DHFR is in a suitable buffer for crystallization (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl) and is highly concentrated and free of aggregates.[5] To study the inhibitor complex, the protein can be co-crystallized with or soaked in a solution containing cycloguanil.

-

Crystallization Screening: Set up crystallization trials using sparse matrix screening kits. This involves mixing a small volume of the protein solution with an equal volume of the reservoir solution from the screen in the wells of a crystallization plate.[5]

-

Incubation: Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth regularly over several days to weeks.[5]

-

Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions by systematically varying the precipitant concentration, buffer pH, and other additives to obtain diffraction-quality crystals.

-

Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and briefly soak them in a cryoprotectant solution to prevent ice formation during flash-cooling.

-

X-ray Diffraction Data Collection: Flash-cool the crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.[5]

-

Structure Determination and Analysis: Process the diffraction data to determine the three-dimensional structure of the PfDHFR-cycloguanil complex. Analyze the electron density maps to visualize the binding mode of cycloguanil within the active site and its interactions with key amino acid residues.

Visualizations

Conclusion

Cycloguanil pamoate, through its active metabolite cycloguanil, serves as a potent and selective inhibitor of Plasmodium falciparum dihydrofolate reductase. Its mechanism of action, centered on the competitive inhibition of a key enzyme in the essential folate pathway, provides a clear model for understanding drug-target interactions. While the rise of resistance due to specific mutations in the dhfr gene has limited its widespread use, cycloguanil remains an invaluable tool for studying the folate pathway in Plasmodium and for elucidating the molecular mechanisms of drug resistance. The experimental protocols detailed in this guide offer a framework for the continued evaluation of cycloguanil and the rational design of novel antifolate drugs that can overcome existing resistance mechanisms.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Cycloguanil and its parent compound proguanil demonstrate distinct activities against Plasmodium falciparum malaria parasites transformed with human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Structure-activity relationship and comparative docking studies for cycloguanil analogs as PfDHFR-TS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationship and comparative docking studies for cycloguanil analogs as PfDHFR-TS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

The Genesis of a Long-Acting Antimalarial: A Technical History of Cycloguanil Pamoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide chronicles the discovery and historical development of cycloguanil (B1669406) pamoate, a pivotal long-acting antimalarial agent. It traces the journey from the initial synthesis of its parent compound, proguanil (B194036), during the intense research efforts of World War II, to the elucidation of cycloguanil as the active metabolite, and the subsequent formulation of the pamoate salt to achieve prolonged prophylactic action. This document provides detailed experimental methodologies, quantitative data from key studies, and visualizations of the underlying biochemical pathways and experimental workflows.

From Prodrug to Potent Inhibitor: The Discovery of Cycloguanil

The story of cycloguanil begins with the development of proguanil (Paludrine) in the 1940s as part of a concerted effort to discover novel antimalarial drugs. Early clinical observations revealed a curious discrepancy: proguanil was highly effective at preventing and treating malaria in humans, yet it exhibited surprisingly weak activity against the Plasmodium parasite in laboratory cultures. This led researchers to hypothesize that proguanil was a prodrug, converted into an active, more potent compound within the host's body.

This hypothesis was confirmed through a series of elegant in vivo and ex vivo experiments. The breakthrough came with the isolation and identification of a cyclized triazine metabolite from the urine of individuals treated with proguanil. This metabolite, named cycloguanil, was found to be a potent inhibitor of the parasite's dihydrofolate reductase (DHFR) enzyme, a critical component in the folate biosynthesis pathway essential for DNA synthesis and parasite replication.

Key Researchers and Institutions

The initial development of proguanil was a product of British wartime research. The subsequent discovery of cycloguanil as the active metabolite involved meticulous work by various research groups. The development of the long-acting cycloguanil pamoate formulation, known as CI-501 or Camolar®, was notably advanced by the pharmaceutical company Parke-Davis and Company .

Mechanism of Action: Targeting Folate Biosynthesis

Cycloguanil exerts its antimalarial effect by selectively inhibiting the dihydrofolate reductase (DHFR) enzyme of Plasmodium species. This enzyme is crucial for the conversion of dihydrofolate to tetrahydrofolate, a vital cofactor in the synthesis of purines, pyrimidines, and certain amino acids. By blocking this step, cycloguanil effectively halts the parasite's ability to replicate its DNA and proliferate within the host. The selectivity of cycloguanil for the parasite's DHFR over the human equivalent is a key factor in its therapeutic index.

The Innovation of this compound (CI-501): A Long-Acting Formulation

While cycloguanil proved to be a potent antimalarial, its relatively short half-life necessitated frequent dosing, posing a challenge for long-term prophylaxis, especially in remote areas with limited healthcare access. To address this, researchers at Parke-Davis developed this compound (CI-501), a sparingly soluble salt of cycloguanil. The rationale behind using pamoic acid was to create a "repository" or depot effect upon intramuscular injection. The low solubility of the salt in bodily fluids would lead to a slow and sustained release of the active cycloguanil, thereby providing prolonged protection against malaria infection from a single injection.

Quantitative Data from Preclinical and Clinical Studies

The efficacy and pharmacokinetic profile of this compound have been evaluated in numerous studies. The following tables summarize key quantitative data from preclinical animal studies and human clinical trials.

Table 1: Preclinical Efficacy of this compound in Rhesus Monkeys

| Parameter | Details | Reference |

| Animal Model | Rhesus monkeys (Macaca mulatta) | [1] |

| Challenge | Sporozoites of Plasmodium cynomolgi | [1] |

| Dosage | 50 mg/kg, intramuscularly | [1] |

| Formulation | Suspension in a peanut oil vehicle containing 2% aluminum monostearate | [1] |

| Mean Duration of Protection | 136 days | [1] |

Table 2: Human Clinical Trial Data for this compound Prophylaxis

| Study Parameter | P. falciparum | P. vivax | Reference |

| Study Location | Tanzania | Various | [1] |

| Dosage (Adults) | 5 mg/kg, intramuscularly | 5 mg/kg, intramuscularly | [1] |

| Protection Period | 3-4 months | Shorter than P. falciparum | [1] |

| Efficacy | High degree of protection | Partial protection | [1] |

Table 3: Pharmacokinetic Parameters of Cycloguanil in Humans (from Proguanil Administration)

| Parameter | Value (Mean ± SD) | Reference |

| Maximum Plasma Concentration (Cmax) | 52.0 ± 15.2 ng/mL | |

| Time to Maximum Concentration (Tmax) | 5.3 ± 1.0 hours | |

| Elimination Half-life (t½) | 11.7 ± 3.1 hours |

Experimental Protocols

The discovery and development of cycloguanil and its pamoate salt were underpinned by rigorous experimental methodologies. Below are detailed protocols for key experiments.

Protocol for the Isolation and Identification of Cycloguanil from Urine

This protocol outlines the general steps used in the initial discovery of cycloguanil as a metabolite of proguanil.

Methodology:

-

Drug Administration: Administer a standard oral dose of proguanil to human volunteers or an appropriate animal model.

-

Sample Collection: Collect urine samples over a 24-hour period.

-

Extraction: Perform a liquid-liquid extraction of the urine samples using an organic solvent (e.g., ether or chloroform) at an appropriate pH to isolate the drug and its metabolites.

-

Chromatographic Separation: Subject the concentrated extract to chromatographic separation techniques, such as paper chromatography or column chromatography, to separate the different components.

-

Isolation: Isolate the distinct metabolite fractions based on their chromatographic properties.

-

Structural Characterization: Characterize the chemical structure of the isolated metabolite using techniques like UV spectroscopy and elemental analysis. Compare the properties of the isolated metabolite with those of a synthetically prepared standard of cycloguanil to confirm its identity.

-

Bioassay: Test the antimalarial activity of the isolated metabolite in vitro against Plasmodium falciparum cultures and compare it to the activity of the parent drug, proguanil.

Protocol for In Vitro Assessment of Antimalarial Activity ([³H]-Hypoxanthine Incorporation Assay)

This protocol is a standard method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs like cycloguanil.

Methodology:

-

Drug Plate Preparation: Prepare serial dilutions of cycloguanil in a 96-well microtiter plate. Include drug-free wells as negative controls and uninfected red blood cells as a background control.

-

Parasite Culture: Add a synchronized culture of ring-stage P. falciparum at a known parasitemia and hematocrit to each well.

-

Initial Incubation: Incubate the plates for 24 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

-

Radiolabeling: Add [³H]-hypoxanthine, a nucleic acid precursor, to each well.

-

Second Incubation: Incubate the plates for an additional 18-24 hours to allow for the incorporation of the radiolabel into the parasite's DNA.

-

Harvesting: Harvest the contents of each well onto a glass fiber filter mat using a cell harvester. The filter mat will capture the parasite DNA containing the incorporated [³H]-hypoxanthine.

-

Scintillation Counting: Measure the amount of radioactivity on the filter mat using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free controls. Determine the 50% inhibitory concentration (IC₅₀) by plotting the inhibition data against the drug concentration.

Legacy and Current Status

This compound represented a significant advancement in malaria prophylaxis, offering a long-acting solution that was particularly valuable in mass drug administration campaigns and for individuals in endemic regions with limited access to daily medication. However, the emergence and spread of drug-resistant strains of P. falciparum, often due to mutations in the DHFR gene, have diminished its efficacy as a standalone agent in many parts of the world. Today, the principles learned from the development of cycloguanil and its long-acting formulations continue to inform the design of new antimalarial strategies, and there is renewed interest in its use in combination with other drugs to combat resistance.

References

The Pharmacodynamics of Cycloguanil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the pharmacodynamic properties of cycloguanil (B1669406), the active metabolite of the antimalarial prodrug proguanil (B194036). It details the mechanism of action, quantitative inhibitory data, resistance pathways, and relevant experimental protocols for its characterization.

Core Mechanism of Action: Inhibition of Dihydrofolate Reductase

Cycloguanil's primary antimalarial effect stems from its potent and selective inhibition of the parasitic enzyme dihydrofolate reductase (DHFR).[1][2] Cycloguanil is the active metabolite of the prodrug proguanil, which is converted in the liver by cytochrome P450 enzymes.[3][4] As a competitive inhibitor, cycloguanil's chemical structure mimics that of the natural DHFR substrate, 7,8-dihydrofolate (DHF), allowing it to bind with high affinity to the enzyme's active site.[1]

This binding event obstructs the NADPH-dependent reduction of DHF to 5,6,7,8-tetrahydrofolate (THF).[1] THF and its derivatives are essential one-carbon donors required for the synthesis of thymidylate, purines, and certain amino acids—the fundamental building blocks for DNA replication and repair.[1][4] By blocking this critical step in the folate pathway, cycloguanil deprives the Plasmodium falciparum parasite of these essential precursors, leading to a halt in DNA synthesis, cell cycle arrest, and ultimately, parasite death.[1][2] Complementation assays have confirmed that cycloguanil acts specifically on P. falciparum DHFR with no other significant targets within the parasite.[2][5]

The therapeutic efficacy of cycloguanil relies on its selective activity against the parasite's DHFR over the human ortholog. This selectivity is attributed to structural differences in the active sites of the respective enzymes, which allows cycloguanil to bind more tightly to PfDHFR.[1]

Quantitative Pharmacodynamic Parameters

The inhibitory potency of cycloguanil is quantified by its 50% inhibitory concentration (IC50) against parasite growth in vitro. These values vary significantly between drug-sensitive and drug-resistant strains of P. falciparum.

Table 1: In Vitro Activity of Cycloguanil Against P. falciparum Strains

| Strain Type | Mean IC50 (nM) | Description | Reference |

| Susceptible Isolates | 11.1 | Fresh clinical isolates from Africa. | [6] |

| Resistant Isolates | 2,030 | Fresh clinical isolates from Africa with resistance. | [6] |

| Wild-type TM4/8.2 | 37 - 40 | Assessed via [3H]-hypoxanthine incorporation. | [7] |

| W2 (Resistant) | >1000 | A known multidrug-resistant strain. | [8] |

| V1/S (Resistant) | >1000 | A known multidrug-resistant strain. | [8] |

Note: IC50 values can be influenced by in vitro culture conditions, such as the concentration of folate and para-aminobenzoic acid in the medium.[9]

Mechanisms of Resistance

Resistance to cycloguanil in P. falciparum is primarily mediated by point mutations in the dhfr gene, which encodes the target enzyme.[10][11] These mutations alter the amino acid sequence within the enzyme's active site, reducing the binding affinity of cycloguanil and diminishing its inhibitory effect.[1][11]

Key mutations associated with cycloguanil resistance include:

-

A16V and S108T: A double mutation that confers specific resistance to cycloguanil but not significantly to pyrimethamine (B1678524).[11][12][13]

-

S108N: A single mutation that confers high-level resistance to pyrimethamine but only a moderate decrease in susceptibility to cycloguanil.[12][13]

-

I164L (in combination with S108N): This combination leads to significant cross-resistance to both cycloguanil and pyrimethamine.[12][13]

The differential resistance profiles highlight the distinct binding modes of cycloguanil and pyrimethamine within the DHFR active site.[12]

Pharmacodynamic Interactions

The interaction of cycloguanil with other antimalarials is complex, particularly in the context of the combination drug Malarone® (atovaquone/proguanil). While the parent drug, proguanil, acts synergistically with atovaquone (B601224), its active metabolite, cycloguanil, is antagonistic to atovaquone's effects.[14][15][16] This suggests that proguanil itself has an antimalarial mechanism separate from DHFR inhibition that complements atovaquone's action on the mitochondrial electron transport chain.[5][15] The antagonistic effect of cycloguanil highlights that the clinical efficacy of the combination relies on the parent proguanil molecule, not its metabolite.[15]

Experimental Protocols

Protocol: In Vitro DHFR Enzyme Inhibition Assay

This spectrophotometric assay measures the inhibitory effect of a compound on DHFR activity by monitoring the oxidation of NADPH to NADP+.[17]

Principle: DHFR activity is measured by the decrease in absorbance at 340 nm, which corresponds to the consumption of NADPH. An inhibitor will slow this rate of decrease.[17][18]

Materials:

-

Purified recombinant P. falciparum DHFR enzyme

-

DHFR Assay Buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.5)[18]

-

Dihydrofolic acid (DHF) substrate[18]

-

NADPH[18]

-

Cycloguanil (or test compound)

-

96-well clear flat-bottom microplate[17]

-

Microplate spectrophotometer capable of kinetic reads at 340 nm[17][19]

Procedure:

-

Reagent Preparation: Prepare stock solutions of DHF, NADPH, and cycloguanil in the assay buffer. Keep reagents on ice and protected from light.[18]

-

Plate Setup: To appropriate wells of a 96-well plate, add:

-

Enzyme Control (EC): Assay Buffer.

-

Inhibitor Control (IC): Positive control inhibitor (e.g., Methotrexate).[20]

-

Test Wells (S): Serial dilutions of cycloguanil or test compound.

-

-

Enzyme Addition: Add a working solution of DHFR enzyme to all EC, IC, and S wells.

-

Pre-incubation: Add the NADPH solution to all wells. Mix gently and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[18][20]

-

Reaction Initiation: Add the DHF substrate solution to all wells to initiate the reaction. The total volume should be uniform (e.g., 200 µL).

-

Kinetic Measurement: Immediately place the plate in the spectrophotometer and begin kinetic measurement of absorbance at 340 nm. Record readings every 15-30 seconds for 10-20 minutes.[18][19]

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope (ΔAbs/min) of the linear portion of the absorbance vs. time curve.[17]

-

Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_EC - V_inhibitor) / V_EC] * 100.[17]

-

Plot percent inhibition against the logarithm of inhibitor concentration to determine the IC50 value.

-

Protocol: In Vitro P. falciparum Susceptibility Assay (SYBR Green I Method)

This assay determines the IC50 of antimalarial drugs against the intraerythrocytic stages of P. falciparum by measuring DNA content as an indicator of parasite growth.

Principle: The fluorescent dye SYBR Green I intercalates with DNA. The fluorescence intensity is proportional to the amount of parasitic DNA, thus serving as a proxy for parasite proliferation. Drug-induced growth inhibition results in lower fluorescence.

Materials:

-

Synchronized P. falciparum cultures (ring stage)

-

Human erythrocytes (O+) and complete culture medium (RPMI 1640, etc.)

-

96-well black microplates

-

Cycloguanil (or test compound)

-

Lysis Buffer (containing SYBR Green I dye)

-

Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm)

Procedure:

-

Drug Dilution: Prepare serial dilutions of cycloguanil in culture medium directly in a 96-well plate. Include drug-free wells (positive growth control) and uninfected erythrocyte wells (background control).

-

Parasite Culture Addition: Add parasitized erythrocyte suspension (e.g., 0.5% parasitemia, 2% hematocrit) to each well.

-

Incubation: Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).

-

Lysis and Staining: Freeze the plate at -80°C to lyse the erythrocytes. Thaw the plate and add SYBR Green I Lysis Buffer to each well.

-

Incubation: Incubate the plate in the dark at room temperature for 1-2 hours to allow for dye intercalation.

-

Fluorescence Measurement: Read the fluorescence of each well using a microplate reader.

-

Data Analysis:

-

Subtract the background fluorescence (uninfected erythrocytes) from all readings.

-

Normalize the data by expressing the fluorescence of drug-treated wells as a percentage of the drug-free control.

-

Plot the percentage of growth against the logarithm of the drug concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

-

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Proguanil Hydrochloride? [synapse.patsnap.com]

- 5. Cycloguanil and its parent compound proguanil demonstrate distinct activities against Plasmodium falciparum malaria parasites transformed with human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro activity of pyrimethamine, cycloguanil, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cycloguanil | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetomalariapharmacology.org]

- 8. journals.plos.org [journals.plos.org]

- 9. [Variability of in vitro activity of proguanil and cycloguanil on erythrocyte stages of Plasmodium falciparum as a function of culture conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Molecular basis of differential resistance to cycloguanil and pyrimethamine in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular basis of differential resistance to cycloguanil and pyrimethamine in Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cycloguanil - Wikipedia [en.wikipedia.org]

- 15. Pharmacodynamic interactions among atovaquone, proguanil and cycloguanil against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cyclization-blocked proguanil as a strategy to improve the antimalarial activity of atovaquone | Medicines for Malaria Venture [mmv.org]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. scispace.com [scispace.com]

- 20. assaygenie.com [assaygenie.com]

Cycloguanil Pamoate: A Technical Guide to its Chemical Structure, Properties, and Antimalarial Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloguanil (B1669406), the active metabolite of the antimalarial pro-drug proguanil, is a potent inhibitor of plasmodial dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway essential for parasite DNA synthesis and proliferation. This technical guide provides an in-depth overview of cycloguanil pamoate, a salt form of cycloguanil developed to enhance its therapeutic profile. This document details its chemical structure, physicochemical properties, and antimalarial activity. Furthermore, it outlines comprehensive experimental protocols for its synthesis, purification, analytical characterization, and for the evaluation of its in vitro and in vivo efficacy, serving as a vital resource for researchers in the field of antimalarial drug development.

Chemical Structure and Identity

This compound is a salt comprised of two molecules of the active antimalarial agent, cycloguanil, and one molecule of pamoic acid.[1] This salt formation is a strategic approach to modify the physicochemical properties of cycloguanil, particularly its solubility, with the aim of creating a long-acting injectable formulation.[2]

Cycloguanil is a dihydrofolate reductase inhibitor and the active metabolite of proguanil.[3] Its chemical structure is 1-(4-chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine.[4]

Pamoic acid , also known as embonic acid, is a naphthoic acid derivative with the IUPAC name 4,4'-methylenebis(3-hydroxy-2-naphthoic acid). It serves as a counter-ion in the formation of the salt.[5]

The resulting salt, This compound , has the chemical formula C45H44Cl2N10O6.[6]

References

- 1. This compound | C45H44Cl2N10O6 | CID 443381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Cycloguanil - Wikipedia [en.wikipedia.org]

- 4. Cycloguanil | C11H14ClN5 | CID 9049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy this compound | 609-78-9 [smolecule.com]

- 6. medkoo.com [medkoo.com]

Cycloguanil Pamoate as a Dihydrofolate Reductase (DHFR) Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloguanil (B1669406), the active metabolite of the prodrug proguanil (B194036), is a potent and selective inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway of the malaria parasite, Plasmodium falciparum. This guide provides a comprehensive technical overview of cycloguanil pamoate, focusing on its mechanism of action as a DHFR inhibitor. It includes a detailed examination of the folate metabolic pathway, quantitative data on the inhibitory activity of cycloguanil against both wild-type and drug-resistant parasite strains, and a discussion of the molecular basis of resistance. Furthermore, this document furnishes detailed experimental protocols for the in vitro assessment of DHFR inhibition and antiplasmodial activity. Visual representations of key pathways and experimental workflows are provided to facilitate a deeper understanding of this important antimalarial agent.

Introduction: The Folate Pathway as a Therapeutic Target

The de novo synthesis of folates is essential for the survival and replication of protozoan parasites like Plasmodium falciparum. Unlike their human hosts, who can salvage pre-formed folates from their diet, these parasites rely on their own folate biosynthesis pathway. Dihydrofolate reductase (DHFR) is a key enzyme in this pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are crucial cofactors in the transfer of one-carbon units, which are indispensable for the synthesis of thymidylate (a key component of DNA), purines, and certain amino acids.[1] The inhibition of DHFR leads to a depletion of the THF pool, thereby halting DNA synthesis and parasite proliferation.[2]

Cycloguanil is a triazine-based antifolate agent that acts as a competitive inhibitor of DHFR.[3] It is the active metabolite of the biguanide (B1667054) prodrug proguanil, which is metabolized primarily in the liver by the cytochrome P450 enzyme system.[4] The pamoate salt of cycloguanil was developed to be administered as a long-acting intramuscular depot injection.[5]

Mechanism of Action of Cycloguanil

Cycloguanil's molecular structure mimics that of the natural DHFR substrate, dihydrofolate. This structural similarity allows it to bind with high affinity to the active site of the parasite's DHFR enzyme.[3] This binding is highly selective for the parasite enzyme over the human homolog, which is a cornerstone of its therapeutic utility. By occupying the active site, cycloguanil physically obstructs the binding of DHF, thereby preventing its NADPH-dependent reduction to THF. The resulting depletion of the THF pool has catastrophic consequences for the parasite, leading to the inhibition of DNA synthesis, purine (B94841) synthesis, and the metabolism of essential amino acids.[3]

Mechanism of DHFR Inhibition by Cycloguanil.

Quantitative Data: Inhibitory Activity of Cycloguanil

The potency of cycloguanil is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values are highly dependent on the specific strain of P. falciparum, particularly the presence of mutations in the dhfr gene.

Table 1: In Vitro Antiplasmodial Activity of Cycloguanil against P. falciparum

| P. falciparum Strain/Isolate | DHFR Genotype | IC50 (nM) | Reference(s) |

| Sensitive (Wild-type) | Wild-type | 1.30 (Geometric Mean) | [6] |

| Sensitive (Wild-type) | Wild-type | 11.1 (Mean) | [7] |

| Resistant (Mutant) | Mutant(s) | 77.1 (Geometric Mean) | [6] |

| Resistant (Mutant) | Mutant(s) | 2,030 (Mean) | [7] |

| Ugandan Isolates (Median) | Multiple Mutants | 1200 | [8] |

Table 2: Comparative Binding Affinity of Cycloguanil for Human and P. falciparum DHFR

| Enzyme | Genotype | Parameter | Value | Reference(s) |

| Human DHFR | Wild-type | Ki | 43.0 µM | [7][9] |

| P. falciparum DHFR | S108N mutant | Ki | 6-fold higher than wild-type | [7] |

| P. falciparum DHFR | A16V mutant | Ki | >200-fold higher than wild-type | [7] |

| P. falciparum DHFR | A16V + S108T double mutant | Ki | ~800-fold higher than wild-type | [7] |

Table 3: Pharmacokinetic Parameters of Cycloguanil (following oral administration of Proguanil)

| Parameter | Value | Reference(s) |

| Single Dose (200 mg Proguanil) | ||

| Peak Plasma Concentration (Cmax) | 12 to 69 ng/mL (median 41) | [10] |

| Time to Peak Concentration (tmax) | 5.3 ± 0.9 h | [10] |

| Area Under the Curve (AUC) | 679 ± 372 ng·h/mL | [10] |

| Elimination Half-life (t1/2) | 16.1 ± 2.9 h (plasma) | [10] |

| Steady-State (200 mg Proguanil daily) | ||

| Peak Plasma Concentration (Cmax) | 52.0 ± 15.2 ng/mL | [11] |

| Time to Peak Concentration (tmax) | 5.3 ± 1.0 h | [11] |

| Elimination Half-life (t1/2) | 11.7 ± 3.1 h | [11] |

| Steady-State (100 mg Proguanil 12-hourly) | ||

| Peak Plasma Concentration (Cmax) | 317.0 ± 44.4 nmol/L | [12] |

| Trough Plasma Concentration (Ctrough) | 230.8 ± 35.1 nmol/L | [12] |

Note on this compound Pharmacokinetics: Studies on the intramuscular administration of this compound in rhesus monkeys have demonstrated its long-acting, repository properties, providing protection for an extended period.[5] However, detailed pharmacokinetic data in humans for the pamoate formulation is limited.

Molecular Basis of Resistance

The clinical utility of cycloguanil has been significantly compromised by the emergence of drug-resistant strains of P. falciparum. Resistance is primarily associated with point mutations in the parasite's dhfr gene.[8] These mutations alter the amino acid sequence of the enzyme's active site, reducing the binding affinity of cycloguanil and diminishing its inhibitory effect. Key mutations that confer resistance include substitutions at codons 108 (S108N), 51 (N51I), 59 (C59R), and 164 (I164L).[8] The accumulation of these mutations leads to a stepwise increase in the level of resistance.

Experimental Protocols

DHFR Enzymatic Inhibition Assay (Colorimetric)

This assay measures the enzymatic activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

-

Recombinant P. falciparum DHFR enzyme

-

DHFR Assay Buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.4)

-

Dihydrofolate (DHF) substrate

-

NADPH

-

This compound (or cycloguanil)

-

96-well UV-transparent microplate

-

Microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation: Prepare working solutions of DHFR enzyme, DHF, and NADPH in the DHFR assay buffer. Prepare serial dilutions of the cycloguanil test compound.

-

Assay Setup: In a 96-well plate, add the DHFR assay buffer, the test inhibitor at various concentrations, and the DHFR enzyme. Include controls with no inhibitor (enzyme control) and no enzyme (background control).

-

Incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of DHF and NADPH to all wells.

-

Measurement: Immediately measure the absorbance at 340 nm in kinetic mode, taking readings at regular intervals (e.g., every 30 seconds) for 10-20 minutes.

-

Data Analysis: Calculate the initial reaction velocity (rate of absorbance decrease) for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, provided the Km of the substrate is known.[7]

In Vitro Antiplasmodial Susceptibility Testing (SYBR Green I-based Assay)

This assay determines the 50% inhibitory concentration (IC50) of a drug against the asexual erythrocytic stages of P. falciparum. It relies on the fluorescent dye SYBR Green I, which intercalates with parasite DNA.

Materials:

-

Synchronized, ring-stage P. falciparum culture (drug-sensitive and/or resistant strains)

-

Complete culture medium (e.g., RPMI-1640 with supplements)

-

Human erythrocytes

-

This compound (or cycloguanil)

-

96-well microplates

-

SYBR Green I lysis buffer

-

Fluorescence microplate reader

Procedure:

-

Plate Preparation: Prepare a 96-well plate with serial dilutions of the test drug.

-

Parasite Culture Addition: Add the parasite culture (e.g., at 0.5% parasitemia and 2.5% hematocrit) to each well. Include drug-free control wells.

-

Incubation: Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).

-

Lysis and Staining: Add SYBR Green I lysis buffer to each well. This buffer lyses the erythrocytes and allows the dye to bind to the parasite DNA.

-

Incubation: Incubate the plates in the dark at room temperature for 1 hour.

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).

-

Data Analysis: Calculate the IC50 value by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for this compound Evaluation.

Conclusion

This compound, through its active metabolite cycloguanil, is a potent and selective inhibitor of Plasmodium falciparum dihydrofolate reductase. Its mechanism of action, which involves the disruption of the essential folate metabolic pathway, has been a cornerstone of antimalarial therapy. While its clinical efficacy has been challenged by the emergence of resistance due to mutations in the dhfr gene, the study of cycloguanil continues to provide invaluable insights for the development of new generations of antifolate drugs. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of cycloguanil and novel DHFR inhibitors in the fight against malaria.

References

- 1. Antifolate Agents Against Wild and Mutant Strains of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Cycloguanil - Wikipedia [en.wikipedia.org]

- 5. Activities of respository preparations of this compound and 4,4'-diacetyldiaminodiphenylsulfone, alone and in combination, against infections with Plasmodium cynomolgi in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Decreased Susceptibility to Dihydrofolate Reductase Inhibitors Associated With Genetic Polymorphisms in Ugandan Plasmodium falciparum Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Host dihydrofolate reductase (DHFR)-directed cycloguanil analogues endowed with activity against influenza virus and respiratory syncytial virus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Single dose pharmacokinetics of proguanil and its metabolites in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Steady-state kinetics of proguanil and its active metabolite, cycloguanil, in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Multiple-dose pharmacokinetic study of proguanil and cycloguanil following 12-hourly administration of 100 mg proguanil hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antimalarial Activity of Cycloguanil Pamoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloguanil (B1669406), the active metabolite of the prodrug proguanil (B194036), is a potent inhibitor of the Plasmodium falciparum dihydrofolate reductase (DHFR) enzyme, a critical target in the parasite's folate biosynthesis pathway. This inhibition disrupts DNA synthesis, leading to parasite death. Cycloguanil pamoate is a long-acting, injectable formulation of cycloguanil that has been investigated for its prophylactic and therapeutic potential against malaria. This technical guide provides a comprehensive overview of the antimalarial activity of this compound, including its mechanism of action, pharmacokinetic profile, in vitro and in vivo efficacy, and the mechanisms of resistance. Detailed experimental protocols for the evaluation of its antimalarial activity are also presented, along with a summary of key quantitative data.

Introduction

Malaria remains a significant global health challenge, necessitating the continued development of effective antimalarial agents. The folate biosynthesis pathway is a well-established and crucial target for antimalarial chemotherapy. Dihydrofolate reductase (DHFR) inhibitors, such as cycloguanil, disrupt this pathway, depriving the parasite of essential precursors for DNA and RNA synthesis.[1] Cycloguanil is the biologically active metabolite of the prodrug proguanil, formed primarily in the liver by the cytochrome P450 enzyme system.[2] The pamoate salt of cycloguanil was developed as a repository formulation to provide prolonged, continuous protection against malaria with a single intramuscular injection. This guide will delve into the technical details of the antimalarial activity of this compound, providing researchers and drug development professionals with a thorough understanding of its properties.

Mechanism of Action

Cycloguanil exerts its antimalarial effect by selectively inhibiting the dihydrofolate reductase (DHFR) enzyme of Plasmodium falciparum.[2] DHFR is a critical enzyme in the folate pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of thymidylate, purines, and certain amino acids, which are the building blocks of DNA and proteins.[1] By binding to the active site of the parasite's DHFR with high affinity, cycloguanil competitively inhibits the enzyme's function, leading to a depletion of THF. This, in turn, halts DNA synthesis and prevents the parasite from replicating, ultimately causing its death.[2] The selective toxicity of cycloguanil for the malaria parasite is due to its significantly higher affinity for the parasite's DHFR enzyme compared to the human homolog.

Signaling Pathway: Folate Biosynthesis in P. falciparum

The following diagram illustrates the folate biosynthesis pathway in P. falciparum and the point of inhibition by cycloguanil.

Caption: Folate biosynthesis pathway in P. falciparum and the inhibitory action of cycloguanil on DHFR.

Pharmacokinetics and Metabolism

Cycloguanil is the active form of the prodrug proguanil. Proguanil is metabolized to cycloguanil in the liver by the cytochrome P450 (CYP) enzyme system, primarily CYP2C19.[2] Genetic polymorphisms in the CYP2C19 gene can lead to variability in the rate of proguanil metabolism, affecting the plasma concentrations of cycloguanil and potentially influencing prophylactic efficacy.

This compound is a long-acting, injectable formulation. When administered intramuscularly as a suspension in an oleaginous vehicle, it forms a depot from which the active drug is slowly released, providing sustained plasma concentrations over an extended period.[3] This repository effect is the basis for its use as a long-term prophylactic agent.

Quantitative Data on Antimalarial Activity

The antimalarial activity of cycloguanil has been evaluated in numerous in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Activity of Cycloguanil against Plasmodium falciparum

| P. falciparum Strain | DHFR Genotype | IC₅₀ (nM) - Mean | IC₅₀ Range (nM) | Reference(s) |

| Sensitive | Wild-type | 11.1 | - | [4] |

| Resistant | Mutant | 2,030 | - | [4] |

| African Isolates (Susceptible) | Not specified | 15.4 | - | [4] |

| African Isolates (Resistant) | Not specified | 9,440 | - | [4] |

IC₅₀ (50% inhibitory concentration) values represent the concentration of the drug required to inhibit parasite growth by 50%.

Table 2: In Vivo Prophylactic Efficacy of this compound in Rhesus Monkeys

| Dose of this compound (mg/kg) | Mean Duration of Protection (days) | Range of Protection (days) | Challenge Organism | Reference |

| 50 | 126 | 98 - 154 | P. cynomolgi (B strain) | [3] |

| 25 | 98 | 70 - 126 | P. cynomolgi (B strain) | [3] |

| 12.5 | 70 | 49 - 91 | P. cynomolgi (B strain) | [3] |

Protection was defined as the absence of parasites in blood films.[3]

Table 3: Clinical Efficacy of this compound in Human Volunteers

| Study Population | Malaria Species | Dose and Route | Efficacy Outcome | Reference |

| Healthy Adult Male Volunteers | P. vivax (Chesson strain) | Single intramuscular dose | Protection against patency for months | [2] |

| Healthy Adult Male Volunteers | Chloroquine-resistant P. falciparum | Single intramuscular dose | Did not provide long-lasting protection | [2] |

| Prisoner Volunteers | P. falciparum (Southern Rhodesian strain) | 5 mg/kg single intramuscular dose | Acted as a true causal prophylactic | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for key experiments used to evaluate the antimalarial activity of this compound.

In Vivo Prophylactic Efficacy Study in Rhesus Monkeys

This protocol is based on studies evaluating the long-acting prophylactic efficacy of this compound.[3]

Objective: To determine the duration of protection against sporozoite-induced malaria following a single intramuscular injection of this compound.

Animal Model: Rhesus monkeys (Macaca mulatta).

Materials:

-

This compound suspension in an oleaginous vehicle.

-

Sporozoites of a susceptible Plasmodium strain (e.g., P. cynomolgi).

-

Syringes and needles for intramuscular injection and mosquito inoculation.

-

Microscope slides, stains (e.g., Giemsa), and microscope for blood film examination.

Workflow:

Caption: Experimental workflow for in vivo prophylactic efficacy testing in a primate model.

Procedure:

-

Animal Acclimatization: Healthy, malaria-naive rhesus monkeys are acclimatized to the laboratory conditions.

-

Drug Administration: A single dose of this compound suspension is administered intramuscularly. The dosage is calculated based on the body weight of the animal. Control animals receive the vehicle alone.

-

Sporozoite Challenge: At specified intervals after treatment, monkeys are challenged with a standardized number of sporozoites via the bites of infected mosquitos.

-

Monitoring: Thick and thin blood films are prepared from each monkey daily or every other day to monitor for the presence of parasites.

-

Endpoint: The primary endpoint is the time to patent parasitemia (the first day parasites are detected in the blood). The duration of protection is the interval between drug administration and the appearance of parasites.

-

Confirmation of Infection: In cases where parasitemia is not detected, subinoculation of blood into naive recipient monkeys can be performed to confirm the absence of subpatent infections.[3]

In Vitro Drug Sensitivity Assay ([³H]-Hypoxanthine Incorporation Assay)

This is a standard method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.

Objective: To determine the 50% inhibitory concentration (IC₅₀) of cycloguanil against asexual erythrocytic stages of P. falciparum.

Materials:

-

Continuous culture of P. falciparum (synchronized to the ring stage).

-

Human erythrocytes (O+) and human serum.

-

RPMI 1640 culture medium.

-

Cycloguanil stock solution (in DMSO).

-

[³H]-hypoxanthine.

-

96-well microtiter plates.

-

Cell harvester and liquid scintillation counter.

Workflow:

Caption: Workflow for the in vitro [³H]-hypoxanthine incorporation assay for antimalarial drug sensitivity.

Procedure:

-

Drug Plate Preparation: A stock solution of cycloguanil is serially diluted in culture medium in a 96-well plate to obtain a range of concentrations. Drug-free wells serve as controls.

-

Parasite Inoculation: A synchronized culture of P. falciparum at the ring stage is added to each well.

-

Incubation: The plates are incubated for 24-48 hours in a controlled environment (37°C, 5% CO₂, 5% O₂).

-

Radiolabeling: [³H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours. During this time, viable parasites will incorporate the radiolabeled hypoxanthine (B114508) into their nucleic acids.

-

Harvesting: The contents of each well are harvested onto a filter mat using a cell harvester. The filter mat traps the parasite DNA containing the incorporated [³H]-hypoxanthine.

-

Measurement of Radioactivity: The radioactivity on the filter mat is measured using a liquid scintillation counter.

-

Data Analysis: The percentage of parasite growth inhibition is calculated for each drug concentration relative to the drug-free controls. The IC₅₀ value is determined by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a dose-response curve.

Resistance to Cycloguanil

The clinical utility of cycloguanil has been limited by the emergence of drug-resistant strains of P. falciparum. Resistance is primarily associated with point mutations in the gene encoding the DHFR enzyme. These mutations alter the amino acid sequence of the active site, reducing the binding affinity of cycloguanil and thereby diminishing its inhibitory effect. Specific mutations in the dhfr gene, such as those at codons 108, 51, 59, and 164, have been linked to varying levels of resistance to cycloguanil and other antifolate drugs.

Conclusion

This compound is a long-acting formulation of the potent antimalarial agent, cycloguanil. Its mechanism of action through the inhibition of P. falciparum DHFR is well-characterized. In vivo studies in animal models have demonstrated its potential for long-term prophylaxis against malaria. However, its efficacy in humans has been shown to be compromised by the emergence of drug-resistant parasite strains, particularly chloroquine-resistant P. falciparum. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers involved in the preclinical and clinical development of novel antimalarial drugs. While this compound itself is not currently a frontline antimalarial, the principles of its formulation and mechanism of action continue to inform the development of new long-acting antimalarial agents.

References

- 1. Intrinsic efficacy of proguanil against falciparum and vivax malaria independent of the metabolite cycloguanil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on the antimalarial effects of this compound (CI-501) in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activities of respository preparations of this compound and 4,4'-diacetyldiaminodiphenylsulfone, alone and in combination, against infections with Plasmodium cynomolgi in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multiple-dose pharmacokinetic study of proguanil and cycloguanil following 12-hourly administration of 100 mg proguanil hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

In Vitro Efficacy of Cycloguanil: A Technical Guide for Antimalarial Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of cycloguanil (B1669406), the active metabolite of the antimalarial prodrug proguanil (B194036). Cycloguanil is a potent inhibitor of the Plasmodium falciparum dihydrofolate reductase (DHFR) enzyme, a critical target in antimalarial chemotherapy.[1][2][3] This document details its mechanism of action, presents quantitative data on its efficacy against various parasite strains, outlines standardized experimental protocols for its evaluation, and discusses the molecular basis of drug resistance.

Mechanism of Action: Inhibition of Dihydrofolate Reductase

Cycloguanil exerts its antimalarial effect by targeting the bifunctional dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme in Plasmodium falciparum.[1] Specifically, it acts as a competitive inhibitor of the DHFR domain, binding to its active site and preventing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[4][5] THF is an essential cofactor for the synthesis of thymidylate and purines, which are necessary precursors for DNA replication and parasite proliferation.[1][4] By blocking this crucial step in the folate biosynthesis pathway, cycloguanil effectively halts nuclear division and parasite multiplication within both the erythrocyte and liver stages.[1]

Quantitative In Vitro Activity

The in vitro potency of cycloguanil is typically quantified by its 50% inhibitory concentration (IC50), the concentration of the drug required to inhibit parasite growth by 50%. IC50 values are highly dependent on the genetic profile of the parasite's dhfr gene. Strains with wild-type dhfr are generally susceptible to cycloguanil, while specific point mutations are strongly associated with resistance.[1][4]

A bimodal distribution of susceptibility is often observed in clinical isolates, distinguishing between susceptible and resistant populations.[6][7] In vitro cross-resistance between cycloguanil and the related antifolate pyrimethamine (B1678524) is also well-documented and statistically significant.[8]

| Parameter | P. falciparum Strain Type | DHFR Genotype | Mean IC50 (nM) | Reference |

| Susceptibility | Cycloguanil-Susceptible | Wild-Type | 11.1 | [8] |

| Susceptibility | Cycloguanil-Susceptible | Wild-Type | 1.30 | [9] |

| Resistance | Cycloguanil-Resistant | Mutant (e.g., S108N, N51I, C59R) | 2,030 | [8] |

| Resistance | Cycloguanil-Resistant | Mutant | 77.1 | [9] |

| Cross-Resistance | Pyrimethamine-Susceptible | Wild-Type | 15.4 (Pyrimethamine) | [8] |

| Cross-Resistance | Pyrimethamine-Resistant | Mutant | 9,440 (Pyrimethamine) | [8] |

Note: IC50 values can vary based on the specific laboratory conditions, assay methodology, and parasite isolates used.[10][11]

Experimental Protocol: In Vitro Susceptibility Testing

The [³H]hypoxanthine incorporation assay is a gold-standard method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs like cycloguanil.[1] This method measures the incorporation of radiolabeled hypoxanthine, a DNA precursor, into the parasite's nucleic acids as an indicator of parasite growth.

Materials:

-

P. falciparum culture (synchronized to ring stage)

-

Human erythrocytes (O+)

-

RPMI 1640 medium (hypoxanthine-free)

-

Cycloguanil pamoate

-

[³H]hypoxanthine

-

96-well microtiter plates

-

Gas mixture (5% CO₂, 5% O₂, 90% N₂)

-

Cell harvester and liquid scintillation counter

Methodology:

-

Drug Plate Preparation:

-

Perform serial dilutions of cycloguanil in RPMI 1640 medium directly in a 96-well plate.

-

Include drug-free wells (negative control) and wells with uninfected erythrocytes (background control). Test each concentration in triplicate.[1]

-

-

Parasite Culture Preparation:

-

Inoculation and Incubation:

-

Add the prepared parasite suspension to each well of the drug-dosed plate.

-

Incubate for 24 hours at 37°C in a humidified, gassed chamber.[1]

-

-

Radiolabeling:

-

Add [³H]hypoxanthine to each well.

-

Incubate for an additional 24 hours under the same conditions to allow for incorporation into parasite DNA.[1]

-

-

Harvesting and Measurement:

-

Freeze the plates to lyse the erythrocytes.

-

Using a cell harvester, transfer the contents of each well onto a filter mat to capture the parasite DNA.

-

Wash the filter mat to remove unincorporated [³H]hypoxanthine.

-

Measure the radioactivity (counts per minute, CPM) for each well using a liquid scintillation counter.[1]

-

-

Data Analysis:

-

Calculate the percentage of growth inhibition for each drug concentration relative to the drug-free controls.

-

Plot the percent inhibition against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

-

Molecular Basis of Drug Resistance

The clinical efficacy of cycloguanil has been significantly undermined by the emergence of drug-resistant P. falciparum strains.[1] Resistance is primarily conferred by a series of point mutations in the dhfr gene, which alter the amino acid sequence of the enzyme's active site. These mutations reduce the binding affinity of cycloguanil, thereby diminishing its inhibitory effect.[5]

Key mutations associated with cycloguanil resistance include S108N, N51I, C59R, and I164L. The accumulation of these mutations often occurs in a stepwise manner, leading to progressively higher levels of resistance.[5] For instance, the A16V+S108T double mutation is known to confer specific and high-level resistance to cycloguanil.[4] Monitoring the prevalence of these molecular markers is crucial for tracking the spread of drug resistance.

Conclusion

In vitro studies are indispensable for characterizing the activity of antimalarial compounds like cycloguanil. They provide essential quantitative data for drug discovery, facilitate the monitoring of drug resistance patterns, and offer a controlled environment to investigate mechanisms of action and resistance. The standardized protocols and data presented in this guide serve as a foundational resource for researchers working to combat the global threat of malaria. The continued application of these in vitro techniques is vital for the development of novel therapeutic strategies and for preserving the efficacy of existing antimalarial agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Cycloguanil - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. In vitro activity of cycloguanil against African isolates of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro activity of cycloguanil against African isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro activity of pyrimethamine, cycloguanil, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [Variability of in vitro activity of proguanil and cycloguanil on erythrocyte stages of Plasmodium falciparum as a function of culture conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. mmv.org [mmv.org]

An In-depth Technical Guide on Cycloguanil Pamoate: Formulation and Delivery Systems

Authored for: Researchers, Scientists, and Drug Development Professionals

December 18, 2025

Abstract

Cycloguanil (B1669406), the active metabolite of the antimalarial prodrug proguanil, is a potent inhibitor of the dihydrofolate reductase (DHFR) enzyme in Plasmodium falciparum.[1][2] Its therapeutic application can be challenged by factors such as poor solubility and the emergence of drug-resistant parasite strains.[1] The formation of cycloguanil pamoate, a salt with low aqueous solubility, is a key strategy for developing long-acting injectable (LAI) depot formulations, ensuring sustained drug release.[3][4] Furthermore, advanced drug delivery systems, including polymeric nanoparticles, solid lipid nanoparticles (SLNs), and liposomes, offer promising avenues to enhance bioavailability, control release kinetics, and improve therapeutic outcomes.[1][5] This technical guide provides a comprehensive overview of the formulation strategies and delivery systems for cycloguanil, presenting quantitative data, detailed experimental protocols, and visual workflows to support research and development efforts.

Core Concepts: Mechanism of Action and the Pamoate Salt Strategy

Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

Cycloguanil's antimalarial activity stems from its function as a competitive inhibitor of the Dihydrofolate Reductase (DHFR) enzyme, which is critical for the parasite's folate metabolism.[2] DHFR catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of precursors required for DNA replication and repair.[2] By binding with high affinity to the active site of the parasite's DHFR, cycloguanil blocks this pathway, leading to a depletion of essential nucleic acid precursors, which halts parasite replication and leads to its death.[2] The selectivity of cycloguanil is due to structural differences between the parasitic and human DHFR active sites, allowing it to bind more tightly to the P. falciparum enzyme.[2]

Resistance to cycloguanil is primarily associated with point mutations in the parasite's dhfr gene, which alter the enzyme's active site and reduce the binding affinity of the inhibitor.[2][6]

Caption: Cycloguanil competitively inhibits the PfDHFR enzyme, blocking the folate pathway.

The Pamoate Salt Strategy for Long-Acting Injectables

The formation of a pamoate salt is a well-established pharmaceutical strategy to create long-acting injectable (LAI) formulations. This approach involves combining a drug with pamoic acid to form a salt with significantly reduced aqueous solubility.[4] When this salt is suspended and injected intramuscularly, it forms a depot at the injection site. The low solubility and slow dissolution rate of the this compound salt in the surrounding tissue fluids result in a gradual and sustained release of the active cycloguanil molecule into systemic circulation over an extended period, potentially lasting weeks or months.[4][7] This method improves patient compliance by reducing dosing frequency and maintains a stable therapeutic concentration of the drug.[3][8]

Caption: The low solubility of the pamoate salt enables a long-acting depot effect.

Nanoparticle-Based Delivery Systems

Nanoparticle-based drug delivery systems offer a promising approach to overcome challenges associated with conventional formulations, such as poor solubility.[1] These systems can enhance bioavailability, provide sustained drug release, and potentially improve drug targeting.[1][9]

Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles

PLGA is a biodegradable and biocompatible polymer widely used for creating nanocarriers.[10] Encapsulating cycloguanil within PLGA nanoparticles can protect the drug from degradation and control its release profile.

Data Presentation: Physicochemical Characteristics

The following data, derived from a study on atovaquone-proguanil-loaded PLGA nanoparticles, serves as a valuable benchmark for the formulation of cycloguanil-loaded nanoparticles, given that cycloguanil is the active metabolite of proguanil.[1]

| Formulation Code | Polymer Composition (PLGA:Eudragit L100) | PVA Concentration (%) | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) |

| F1 | 1:0 | 0.5 | 210.5 | -28.1 | 78 |

| F2 | 1:0 | 1.0 | 195.2 | -30.5 | 82 |

| F3 | 1:0 | 1.5 | 180.1 | -32.8 | 85 |

| F4 | 1:1 | 0.5 | 192.4 | -31.7 | 81 |

| F5 | 1:1 | 1.0 | 176.3 | -33.5 | 86 |

| F6 | 1:1 | 1.5 | 165.8 | -35.2 | 89 |

| (Data adapted from a representative study on proguanil-loaded nanoparticles)[1] |

Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers made from solid lipids, which are well-tolerated and can be produced on a large scale.[11] They are suitable for encapsulating lipophilic drugs and can improve oral bioavailability and provide sustained release.[11][12]

Data Presentation: Representative SLN Characteristics

This table presents typical characterization data for drug-loaded SLNs, providing a reference for this compound formulations.

| Formulation Parameter | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) |

| Optimized SLN | 140.5 ± 1.02 | 0.218 ± 0.01 | -28.6 ± 8.71 | 83.62 |

| (Data adapted from a representative study on Troxerutin-loaded SLNs)[13] |

Experimental Protocols and Workflows

This section provides detailed methodologies for the formulation and characterization of nanoparticle-based delivery systems for cycloguanil.

Workflow for Nanoparticle Formulation and Characterization

The general process for developing and evaluating a nanoparticle-based formulation involves several key stages, from initial preparation to detailed physicochemical analysis.

Caption: A stepwise process from nanoparticle synthesis to comprehensive analysis.

Protocol 1: Formulation of PLGA Nanoparticles by Nanoprecipitation

This protocol describes a common method for preparing cycloguanil-loaded PLGA nanoparticles.[1]

-

Materials & Equipment:

-

Poly(lactic-co-glycolic acid) (PLGA)

-

This compound

-

Acetone (B3395972) (or other suitable water-miscible organic solvent)

-

Stabilizer (e.g., Pluronic F-68, Polyvinyl alcohol (PVA))

-

Deionized water

-

Magnetic stirrer

-

High-speed centrifuge

-

Lyophilizer (optional)

-

-

Methodology:

-

Organic Phase Preparation: Dissolve a defined amount of PLGA (e.g., 75 mg) and this compound (e.g., 2.5 mg) in a minimal volume of acetone (e.g., 5 mL).[1]

-

Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer, such as 0.5% w/v Pluronic F-68 or PVA in deionized water.[1]

-

Nanoprecipitation: While moderately stirring the aqueous phase at room temperature, add the organic phase dropwise. The solvent diffusion will cause the polymer to precipitate, forming nanoparticles that encapsulate the drug.[1]

-

Solvent Evaporation: Continue stirring the suspension for several hours (e.g., 4-6 hours) in a fume hood to allow for the complete evaporation of the organic solvent.

-

Purification: To remove excess stabilizer and non-encapsulated drug, the nanoparticle suspension must be purified. This is typically achieved by centrifugation at high speed (e.g., 25,000 rpm for 30 minutes).[1]

-

Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water, followed by another round of centrifugation.[1] Repeat this step 2-3 times.

-

Lyophilization (Optional): For long-term storage, the final nanoparticle pellet can be resuspended in a small amount of deionized water containing a cryoprotectant (e.g., sucrose) and then freeze-dried to obtain a fine powder.[1]

-

Protocol 2: Determination of Encapsulation Efficiency (EE) and Drug Loading Content (DLC)

This protocol outlines the indirect method for quantifying the amount of drug successfully encapsulated within the nanoparticles.

-

Materials & Equipment:

-

Cycloguanil-loaded nanoparticle suspension (from Protocol 1, before washing)

-

High-speed centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

-

Volumetric flasks and appropriate mobile phase/solvents

-

-

Methodology:

-

Separation of Free Drug: Centrifuge a known volume of the unwashed nanoparticle suspension at high speed (e.g., 25,000 rpm for 30 minutes) to pellet the nanoparticles.

-

Quantification of Free Drug: Carefully collect the supernatant, which contains the non-encapsulated ("free") drug. Determine the concentration of cycloguanil in this solution using a validated HPLC or UV-Vis spectrophotometry method.[1]

-

Calculation of Encapsulation Efficiency (%EE): Use the following formula to calculate the percentage of the initial drug that was successfully encapsulated.[1][14]